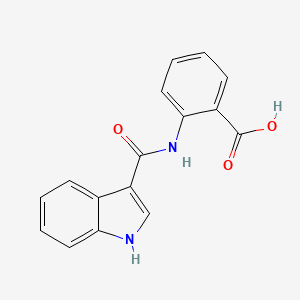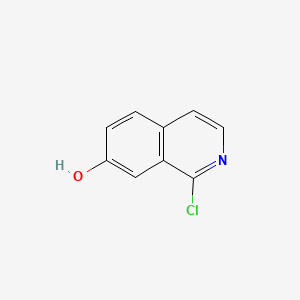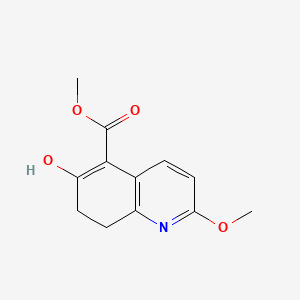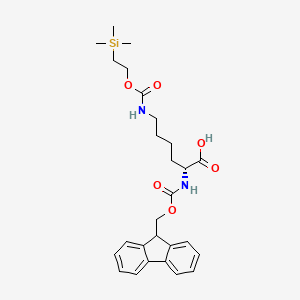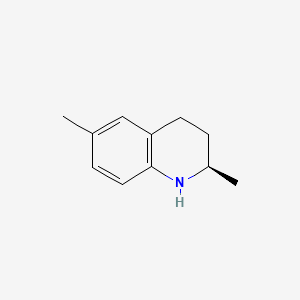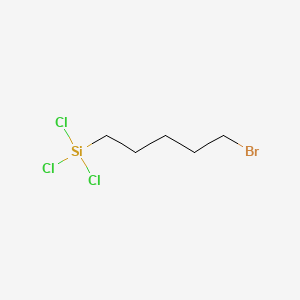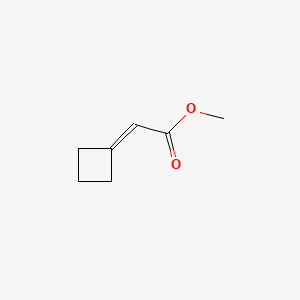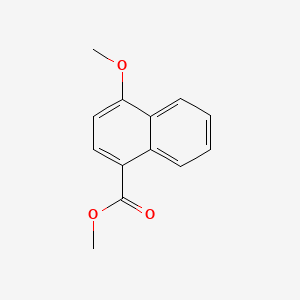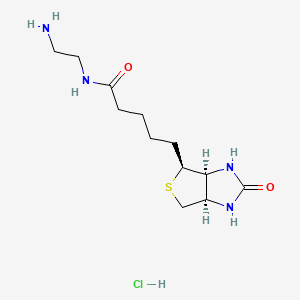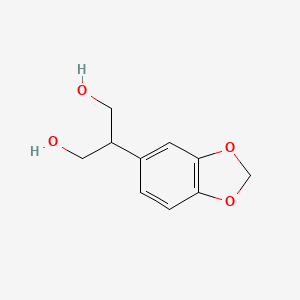
Junipediol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Junipediol B is a natural product found in Juniperus chinensis . It has the molecular formula C10H12O4 .
Synthesis Analysis
Junipediol B can be isolated from the methanol extract of the leaves of Cephalotaxus Harrington .Molecular Structure Analysis
The molecular weight of Junipediol B is 196.20 g/mol . Its IUPAC name is 2-(1,3-benzodioxol-5-yl)propane-1,3-diol . The InChI is InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 and the Canonical SMILES is C1OC2=C(O1)C=C(C=C2)C(CO)CO .Physical And Chemical Properties Analysis
Junipediol B has a molecular weight of 196.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 196.07355886 g/mol . The Topological Polar Surface Area is 58.9 Ų . The Heavy Atom Count is 14 .Scientific Research Applications
Antioxidant Activity : Junipediol B, along with related compounds, has been identified in various plant extracts and shown to possess antioxidant properties. This was reported in a study focusing on the chemical constituents from Cephalotaxus hainanensis. The study found that compounds including junipediol B exhibited antioxidation activity, highlighting its potential application in oxidative stress-related conditions (Mei Wen-li, 2008).
Chemical Identification and Isolation : Junipediol B has been isolated and identified from plant extracts, as demonstrated in a study on the water-soluble constituents of caraway. This foundational research contributes to the understanding of the chemical nature of junipediol B and lays the groundwork for further exploration of its applications (T. Matsumura et al., 2002).
Mechanism of Action
Target of Action
Junipediol B is a naturally occurring compound that can be isolated from the methanol extract of the leaves of Cephalotaxus Harrington
Biochemical Pathways
It is known that junipediol b is a phenylpropane , a class of compounds that are often involved in various biological processes
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSCAKQBRZWHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
